4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
CAS No. |
497823-98-0 |
|---|---|
Molecular Formula |
C13H11N5S2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
4-[(E)-(5-methylthiophen-2-yl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H11N5S2/c1-9-5-6-10(20-9)8-15-18-12(16-17-13(18)19)11-4-2-3-7-14-11/h2-8H,1H3,(H,17,19)/b15-8+ |
InChI Key |
XDGOAIZFRAUQCI-OVCLIPMQSA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/N2C(=NNC2=S)C3=CC=CC=N3 |
Canonical SMILES |
CC1=CC=C(S1)C=NN2C(=NNC2=S)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common route includes the condensation of 5-methyl-2-thiophenecarboxaldehyde with 5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol under acidic conditions. The reaction is often carried out in a polar solvent such as ethanol or methanol, with the addition of a condensing agent like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
For large-scale industrial production, the synthesis process can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with precise control of reaction parameters, is crucial to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or thienyl rings, with common reagents including halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives, organometallic complexes.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research has indicated that triazole derivatives, including the compound , possess significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial and fungal strains, suggesting their potential as antimicrobial agents .
Anticancer Activity
The compound has been evaluated for its anticancer properties against several cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells, positioning it as a candidate for further development in cancer therapy .
Anti-inflammatory Effects
Triazole derivatives have also been studied for their anti-inflammatory effects. The compound has demonstrated the ability to reduce inflammation in animal models, indicating its potential use in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the biological activities and applications of similar triazole derivatives:
Mechanism of Action
The mechanism of action of 4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with certain enzymes can inhibit their function, resulting in antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The bioactivity and physicochemical properties of triazole-3-thiols are highly dependent on substituents. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) improve lipophilicity and membrane permeability but may reduce synthetic yields .
- Heteroaromatic substituents (e.g., pyridinyl, thienyl) enhance π-stacking interactions with biological targets, as seen in antitumor activity against MCF-7 and Hep-G2 cells .
Antitumor Potential:
- : Analogs with benzo[d][1,3]dioxol-5-yl and furan-2-yl substituents showed IC₅₀ values lower than doxorubicin against MCF-7, Huh-7, and A-549 cells .
- : Metal complexes of pyridinyl-triazole-3-thiols exhibited moderate to significant % inhibition in Hep-G2 and MCF-7 cells .
Antimicrobial Activity:
- : Compound XIII (furan-2-yl, 4-methoxyphenyl) displayed activity against Gram-positive bacteria and fungi .
The target compound’s 2-pyridinyl and thienyl groups may synergize for dual antitumor/antimicrobial effects, though experimental validation is required.
Metal Complexation Behavior
Schiff base triazole-3-thiols readily form octahedral metal complexes (e.g., with Cu²⁺, Zn²⁺), enhancing bioactivity:
Biological Activity
The compound 4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a triazole ring fused with a thiol group and substituted with a thienyl and pyridinyl moiety. The presence of these functional groups enhances its interaction with biological targets.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the target compound have shown activity against various cancer cell lines:
- Colon Carcinoma (HCT-116) : Compounds derived from 1,2,4-triazole exhibited IC50 values in the range of 6.2 μM, indicating potent activity against this cell line .
- Breast Cancer (T47D) : Other derivatives demonstrated IC50 values of 43.4 μM and 27.3 μM against T47D cells, showcasing their potential as anticancer agents .
Antimicrobial Activity
Triazole derivatives are also known for their antimicrobial properties. The thiol group in the structure is believed to enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.
Anti-inflammatory and Analgesic Effects
Several studies have documented the anti-inflammatory and analgesic effects of triazole-thiol derivatives. These compounds can modulate inflammatory pathways and reduce pain perception through various mechanisms, including inhibition of cyclooxygenase enzymes .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole moiety acts as a hydrogen bond acceptor and donor, facilitating interactions with active sites of enzymes such as aromatase and lipoxygenase .
- Receptor Interaction : The compound can interact with various biological receptors due to its polar nature, enhancing solubility and bioavailability .
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes for this compound?
The compound can be synthesized via a three-component Mannich reaction starting from arylpropionic acid derivatives. Key steps include:
- Aminomethylation of the triazole-thiol precursor with formaldehyde and secondary amines .
- Alkylation of the thiol group using alkyl halides in methanol with NaOH as a base, achieving yields of ~70-80% . Critical parameters : Reaction time (4–6 hours), temperature (reflux conditions), and stoichiometric ratios (1:1 thiol-to-alkyl halide).
| Reaction Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Mannich reaction | Formaldehyde, secondary amine | Reflux, 6 hr | ~65% |
| Alkylation | Alkyl halide, NaOH | Methanol, RT, 4 hr | ~75% |
Q. How to characterize this compound using spectroscopic methods?
Q. What purification methods are recommended?
Use recrystallization from ethanol/water (1:3 ratio) for high-purity yields (>95%). For S-alkyl derivatives, silica gel chromatography with ethyl acetate/hexane (3:7) is effective .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data?
Discrepancies in antimicrobial or antitumor activity often arise from:
- Structural variations : Substitution at the pyridinyl or thiophene groups alters binding affinity .
- Assay conditions : Varying pH or solvent polarity (e.g., DMSO vs. aqueous buffers) impacts solubility and bioavailability . Methodological solution : Standardize assays using:
Q. What computational approaches model this compound’s reactivity?
Q. How to design derivatives for enhanced biological activity?
- S-derivatization : Replace the thiol group with sulfanyl (-S-alkyl) or sulfonyl (-SO₂-) moieties to improve membrane permeability .
- Hybrid scaffolds : Introduce pyrazole or thiadiazole rings to exploit synergistic binding . Example :
| Derivative | Modification | Bioactivity (IC₅₀) |
|---|---|---|
| S-Methyl | -SCH₃ | 12 µM (Antifungal) |
| S-Benzyl | -SBn | 8 µM (Anticancer) |
Q. How to address instability during storage?
- Oxidation prevention : Store under argon at -20°C in amber vials.
- Degradation analysis : Monitor via HPLC (C18 column, acetonitrile/water gradient) for thiol-to-disulfide conversion .
Methodological Guidance for Data Interpretation
Q. Why do reaction yields vary across studies?
Contradictions arise from:
- Side reactions : Competing thiol oxidation or imine hydrolysis under acidic conditions .
- Catalyst choice : Use of NaBH₄ vs. LiAlH₄ for reductions alters product distribution . Troubleshooting : Optimize pH (neutral to slightly basic) and use fresh formaldehyde solutions.
Q. How to validate enzyme inhibition mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
